molecular formula C10H11N3 B12892414 5-Methyl-3-phenyl-1H-pyrazol-1-amine CAS No. 77202-05-2

5-Methyl-3-phenyl-1H-pyrazol-1-amine

Cat. No.: B12892414
CAS No.: 77202-05-2
M. Wt: 173.21 g/mol
InChI Key: CUKBLKMAMQWDTL-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1H-pyrazol-1-amine is a chemical compound of interest in medicinal chemistry and materials science. It features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, which is substituted with a methyl group and a phenyl ring. The presence of an amine group at the 1-position makes it a valuable building block for further chemical synthesis. Researchers utilize this scaffold to create novel derivatives for various applications. Pyrazole derivatives are extensively investigated for their biological activities. For instance, structurally related compounds have demonstrated significant antimicrobial properties against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . This suggests potential for developing new anti-infective agents. Furthermore, the core pyrazole structure is known to be a key pharmacophore in drug discovery. In silico predictions for similar compounds indicate favorable pharmacokinetic properties , such as high gastrointestinal absorption and blood-brain barrier penetration, which are valuable traits in central nervous system (CNS) drug development . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77202-05-2

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

5-methyl-3-phenylpyrazol-1-amine

InChI

InChI=1S/C10H11N3/c1-8-7-10(12-13(8)11)9-5-3-2-4-6-9/h2-7H,11H2,1H3

InChI Key

CUKBLKMAMQWDTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methyl 1 Phenyl 1h Pyrazol 5 Amine

Established Synthetic Routes to 3-Methyl-1-phenyl-1H-pyrazol-5-amine

The synthesis of the 3-methyl-1-phenyl-1H-pyrazol-5-amine core is predominantly achieved through condensation reactions that form the pyrazole (B372694) ring.

Cyclization Reactions with Hydrazine (B178648) Derivatives and β-Ketonitriles/Acetoacetate (B1235776) Esters

The most conventional and widely employed method for synthesizing the pyrazole ring of 3-methyl-1-phenyl-1H-pyrazol-5-amine and its analogs involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgnih.gov Specifically, the reaction of phenylhydrazine (B124118) with ethyl acetoacetate is a foundational route to produce the intermediate 3-methyl-1-phenyl-pyrazol-5-one. orientjchem.orgias.ac.in This intermediate is crucial, as the 5-amino group can be introduced subsequently.

The mechanism for the reaction with β-ketonitriles involves an initial nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring. nih.gov Similarly, when ethyl acetoacetate is used, the reaction with phenylhydrazine proceeds via condensation and subsequent cyclization to yield the corresponding pyrazolone (B3327878). ias.ac.in The reaction conditions for these syntheses can vary, often involving refluxing in a suitable solvent like ethanol. orientjchem.org

Table 1: Examples of Cyclization Reactions for Pyrazole Synthesis
Hydrazine Derivativeβ-Keto CompoundProductReaction ConditionsReference
PhenylhydrazineEthyl acetoacetate3-Methyl-1-phenylpyrazol-5-oneReflux orientjchem.org
Phenylhydrazineβ-Ketonitriles5-AminopyrazolesVaries nih.gov
MethylhydrazineEthyl acetoacetate1,3-Dimethyl-5-pyrazolone0-78 °C, 1-16 h ias.ac.in

One-Pot Synthetic Approaches

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic methodologies have been developed. These approaches combine multiple reaction steps into a single operation without isolating intermediates. For instance, multicomponent reactions (MCRs) have gained popularity for the synthesis of complex pyrazole derivatives. nih.gov One-pot, three-component reactions involving an aldehyde, malononitrile (B47326), and 3-methyl-1-phenyl-1H-pyrazol-5-amine can be used to synthesize fused heterocyclic systems like pyrazolo[3,4-b]pyridines. researchgate.net

Another example is the catalyst-free, one-pot, four-component domino reaction involving hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal monohydrate in water to produce novel furopyrazole derivatives, where the pyrazolone is generated in situ. researchgate.net These methods are often more environmentally friendly and atom-economical compared to traditional multi-step syntheses. researchgate.net

Regiospecific Synthesis and Control

The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially lead to the formation of two regioisomeric pyrazoles. Achieving regioselective synthesis is a significant challenge. The regiochemical outcome is influenced by factors such as the nature of the substituents, the reaction solvent, and the presence of catalysts. acs.org

For example, in the synthesis of N-arylpyrazoles, regiochemical control can be achieved by modifying the structure of the β-enamino diketone precursor and using a Lewis acid like BF3 as a carbonyl activator. organic-chemistry.org The use of specific solvents, such as fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), has been shown to dramatically increase the regioselectivity in pyrazole formation compared to reactions run in traditional solvents like ethanol. acs.org This control is crucial for ensuring that the desired isomer, such as 3-methyl-1-phenyl-1H-pyrazol-5-amine, is the major product.

Derivatization Strategies for 3-Methyl-1-phenyl-1H-pyrazol-5-amine

The pyrazole ring and its amino substituent are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Substitution Reactions on the Pyrazole Ring (e.g., Halogenation at C4)

The C4 position of the pyrazole ring in 3-methyl-1-phenyl-5-pyrazolone derivatives is nucleophilic and susceptible to electrophilic substitution reactions. Acylation at the C4 position is a common transformation, often achieved by reacting the pyrazolone with an aroyl chloride. rsc.org This C-acylation is regioselective and provides a method to introduce various aryl ketone functionalities.

Furthermore, the C4 position can be involved in condensation reactions. For instance, 3-methyl-1-phenyl-5-pyrazolone undergoes a three-component reaction with various benzaldehydes to yield 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). nih.gov These reactions highlight the reactivity of the C4 position and provide routes to more complex molecular architectures.

Transformations of the Amino Group (e.g., Amide Formation, Imine Formation, Diazotization)

The 5-amino group of 3-methyl-1-phenyl-1H-pyrazol-5-amine is a key site for derivatization. It can undergo a range of reactions typical of primary aromatic amines.

Amide Formation: The amino group can be acylated to form amides. For instance, treatment with benzoyl chloride can yield N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide derivatives. nih.gov This reaction is a common strategy to introduce a variety of substituents.

Imine Formation: The amino group can condense with aldehydes and ketones to form Schiff bases or imines. For example, 3-methyl-1-phenylpyrazol-5-one can be condensed with methylamine to prepare 3-methyl-1-phenyl-pyrazol-5-methylimine. orientjchem.org

Diazotization: The 5-amino group can be diazotized using nitrous acid to form a diazonium salt. These diazonium salts are versatile intermediates that can undergo various subsequent reactions, such as coupling with activated aromatic compounds to form azo dyes or being replaced by other functional groups. For example, 3-iminobutyronitrile can couple with aromatic diazonium salts to yield 2-arylhydrazono-3-iminobutyronitriles, which upon treatment with hydrazine hydrate, yield 5-amino-4-arylazo-3-methylpyrazoles. nih.gov

Table 2: Derivatization Reactions of the Amino Group
Reaction TypeReagentFunctional Group IntroducedReference
Amide FormationBenzoyl ChlorideBenzamide nih.gov
Imine FormationMethylamineMethylimine orientjchem.org
Diazotization/Azo CouplingAromatic Diazonium SaltsArylazo nih.gov

Multi-Component Reactions Involving 3-Methyl-1-phenyl-1H-pyrazol-5-amine as a Precursor

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. 3-Methyl-1-phenyl-1H-pyrazol-5-amine is a valuable building block in such reactions, often leading to the formation of fused heterocyclic systems.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridine derivatives. These reactions can be carried out by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with benzaldehyde and malononitrile. researchgate.net This type of reaction highlights the compound's utility in creating complex molecular architectures with potential biological activities in a single, atom-economical step. researchgate.net Similarly, the synthesis of pyrano[2,3-c]pyrazole derivatives is another significant application of MCRs. These reactions typically involve the condensation of an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative like 3-methyl-1-phenyl-1H-pyrazol-5-amine. nih.gov

The efficiency of these MCRs often depends on the catalyst and reaction conditions, which are tailored to promote the desired sequence of condensation, addition, and cyclization steps. nih.govnih.gov

Table 1: Examples of Multi-Component Reactions
ReactantsProduct TypeCatalyst/ConditionsReference
3-methyl-1-phenyl-1H-pyrazol-5-amine, Benzaldehyde, MalononitrilePyrazolo[3,4-b]pyridineNanomagnetic catalyst, solvent-free researchgate.net
Hydrazine derivatives, Aldehydes, Malononitrile, Ethyl acetoacetateDihydropyrano[2,3-c]pyrazolesNano-titania, solvent-free, RT nih.gov
Hydrazine hydrate, Aldehydes, Malononitrile, Ethyl acetoacetatePyranopyrazolesFe3O4@SiO2 nanocatalyst, water, RT nih.gov

Catalytic Systems and Reaction Optimization in 3-Methyl-1-phenyl-1H-pyrazol-5-amine Synthesis and Derivatization

The choice of catalyst and reaction conditions is paramount in directing the synthesis and subsequent chemical transformations of 3-methyl-1-phenyl-1H-pyrazol-5-amine and its derivatives.

Copper Salts: Copper catalysts, particularly copper(I) iodide (CuI), play a crucial role in the oxidative dehydrogenative coupling reactions of 3-methyl-1-phenyl-1H-pyrazol-5-amine. nih.govacs.org In these reactions, copper facilitates the formation of N-N bonds, leading to azo compounds. nih.govnih.gov For instance, the coupling of 3-methyl-1-phenyl-1H-pyrazol-5-amine can be achieved using a system of CuI and 1,10-phenanthroline. nih.govacs.org Copper(II) acetate and copper(II) chloride have also been employed in the dimerization of 5-aminopyrazoles to selectively produce pyrazole-fused pyridazines and pyrazines. mdpi.com

Nanocatalysts: The field of nanocatalysis offers significant advantages for pyrazole synthesis, including high efficiency, large surface area, mild reaction conditions, and catalyst recyclability. taylorfrancis.comtaylorfrancis.com Various nanocatalysts have been successfully employed in the synthesis of pyrazole derivatives:

Metal Oxides: Nanosized magnesium oxide (MgO), titanium dioxide (TiO2), and zinc oxide (ZnO) have proven effective in catalyzing the synthesis of dihydropyrano[2,3-c]pyrazoles and other pyrazole derivatives, often in aqueous media or under solvent-free conditions. nih.govresearchgate.net

Magnetic Nanoparticles: Core-shell magnetic nanocatalysts, such as Fe3O4@SiO2 functionalized with an ionic liquid, have been developed for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.netnih.gov These catalysts are easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for reuse. researchgate.net

Ferrites: Copper ferrite (CuFe2O4) nanocatalysts have demonstrated high efficiency in the four-component synthesis of pyrano[2,3-c]pyrazoles in water. nih.gov

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the synthesis and derivatization of 3-methyl-1-phenyl-1H-pyrazol-5-amine, significant strides have been made in adopting green chemistry principles.

The use of water as a solvent is a key green approach. Water is an ideal solvent for many MCRs leading to pyrazole derivatives due to its ability to promote reactions through hydrophobic effects and hydrogen bonding. researchgate.netthieme-connect.com Many nanocatalytic systems, including CuFe2O4 and Fe3O4@SiO2, show excellent performance in aqueous media. nih.gov

Solvent-free reactions represent another important green methodology. By eliminating the solvent, these methods reduce waste, cost, and environmental impact. The synthesis of dihydropyrano[2,3-c]pyrazoles using nano-titania as a catalyst can be effectively carried out under solvent-free conditions at room temperature. researchgate.netnih.gov These approaches often lead to high yields and simplified product isolation procedures. researchgate.net

Table 2: Green Chemistry Approaches in Pyrazole Synthesis
Reaction TypeCatalystSolvent/ConditionKey AdvantageReference
Synthesis of PyranopyrazolesCopper ferrite (CuFe2O4)WaterEnvironmentally benign solvent nih.gov
Synthesis of Dihydropyrano[2,3-c]pyrazolesNano-titaniaSolvent-freeReduced waste, easy work-up nih.gov
Synthesis of PyranopyrazolesFe3O4@SiO2WaterRecyclable magnetic catalyst nih.gov
Synthesis of PyrazolonesCeO2/SiO2Aqueous mediumHeterogeneous Lewis acid catalyst thieme-connect.com

Mechanistic Insights into Chemical Transformations of 3-Methyl-1-phenyl-1H-pyrazol-5-amine and its Derivatives

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.

The oxidative dehydrogenative coupling of 3-methyl-1-phenyl-1H-pyrazol-5-amine is a powerful method for forming new C-N and N-N bonds. One key transformation is the synthesis of heteroaryl azo compounds. This reaction can proceed via two distinct pathways:

Iodination and Oxidation: In the presence of iodine (I2) and an oxidant like tert-butyl hydroperoxide (TBHP), the pyrazole ring undergoes iodination at the C4 position, followed by oxidative coupling to form an azo (N=N) linkage. This process simultaneously installs C-I and N-N bonds. nih.govacs.org

Copper-Catalyzed Coupling: A copper(I) catalyst, often in conjunction with a ligand such as 1,10-phenanthroline, directly catalyzes the oxidative coupling of two molecules of the pyrazol-5-amine to form the corresponding azo derivative. nih.govacs.orgnih.gov This method avoids the use of halogenating agents and directly forms the N-N bond. nih.gov

These reactions provide a direct route to complex azo compounds, which can be further functionalized, for example, through Sonogashira cross-coupling reactions on the iodo-substituted products. nih.govacs.org

In multi-component reactions leading to fused pyrazoles, the cyclization step is the key ring-forming event. The mechanism for the formation of pyrano[2,3-c]pyrazoles from aldehydes, malononitrile, ethyl acetoacetate, and a hydrazine typically follows a domino sequence:

Knoevenagel Condensation: The reaction often initiates with the condensation between the aldehyde and malononitrile to form an arylmethylene malononitrile intermediate.

Michael Addition: The pyrazole precursor, formed in situ from the hydrazine and ethyl acetoacetate, then acts as a nucleophile in a Michael addition to the activated double bond of the Knoevenagel adduct.

Intramolecular Cyclization: The final step involves an intramolecular cyclization, where a nucleophilic group attacks a nitrile group, followed by tautomerization to yield the stable, fused pyranopyrazole ring system. nih.gov

The specific pathway and the order of events can be influenced by the choice of catalyst and reaction conditions. nih.gov

Computational and Theoretical Investigations on 3 Methyl 1 Phenyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on 3-Methyl-1-phenyl-1H-pyrazol-5-amine and its derivatives are instrumental in elucidating its fundamental chemical properties. Geometries of the compound and its tautomers can be optimized using various functionals, such as B3LYP and M06-2X, coupled with basis sets like TZVP and 6–311+G(d,p), to predict its behavior accurately. researchgate.netbohrium.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the ability of a molecule to donate an electron, characterizing its nucleophilicity. The LUMO, conversely, indicates its ability to accept an electron, defining its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. derpharmachemica.com

For pyrazole (B372694) derivatives, DFT calculations are employed to determine the energies of these orbitals. This analysis reveals that the distribution of HOMO and LUMO densities across the molecule highlights the regions most involved in electron donation and acceptance, respectively, which are key to understanding its reaction mechanisms. derpharmachemica.comresearchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Term Description Significance
HOMO Highest Occupied Molecular Orbital Represents the electron-donating capacity (nucleophilicity). The energy of the HOMO is related to the ionization potential.
LUMO Lowest Unoccupied Molecular Orbital Represents the electron-accepting capacity (electrophilicity). The energy of the LUMO is related to the electron affinity.

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) | A smaller gap indicates higher chemical reactivity and lower kinetic stability. It is a key factor in predicting the molecule's electronic properties. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge accumulation.

In a typical MEP map, regions with negative electrostatic potential (colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms like nitrogen and oxygen. Conversely, regions with positive electrostatic potential (colored in blue) are electron-deficient and are favorable sites for nucleophilic attack; these are typically found around hydrogen atoms bonded to electronegative atoms. asrjetsjournal.org

For pyrazole derivatives, MEP analysis helps identify the most reactive sites. For instance, the nitrogen atoms of the pyrazole ring and the amino group are expected to be electron-rich, making them potential sites for interaction with electrophiles. derpharmachemica.comtandfonline.com

Table 2: MEP Color Codes and Their Chemical Interpretation

Color Electrostatic Potential Interpretation
Red Most Negative Strongest attraction to positive charges; high susceptibility to electrophilic attack.
Yellow/Green Intermediate Moderate to low electron density.

| Blue | Most Positive | Strongest repulsion of positive charges; high susceptibility to nucleophilic attack. |

Vibrational analysis through DFT calculations provides a theoretical infrared (IR) spectrum of a molecule. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and rocking of bonds. asrjetsjournal.org

Comparing the theoretical spectrum with experimental data from FT-IR spectroscopy allows for a precise assignment of the observed spectral bands to particular functional groups and vibrational modes within the 3-Methyl-1-phenyl-1H-pyrazol-5-amine molecule. derpharmachemica.com Discrepancies between calculated and experimental frequencies, which are common due to the calculations being performed on a single molecule in the gas phase under harmonic approximation, are often corrected using a scaling factor. This correlative analysis is crucial for confirming the molecular structure and understanding the intramolecular dynamics. derpharmachemica.comtandfonline.com

Table 3: Characteristic Vibrational Frequencies for 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Amine (N-H) Symmetric & Asymmetric Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Methyl (C-H) Symmetric & Asymmetric Stretching 2850 - 3000
Pyrazole Ring (C=N) Stretching 1550 - 1650
Phenyl Ring (C=C) Stretching 1450 - 1600
Amine (N-H) Bending (Scissoring) 1580 - 1650

The study of nonlinear optical (NLO) properties is essential for the development of new materials for optoelectronic technologies. The first-order static hyperpolarizability (β₀) is a key tensor quantity that measures the second-order NLO response of a molecule. Molecules with high β₀ values are promising candidates for applications such as frequency conversion and optical switching. dtic.mil

DFT calculations serve as a powerful predictive tool to estimate the hyperpolarizability of organic molecules. nih.gov For pyrazole derivatives, computational studies have shown that the presence of electron-donating (like the -NH₂ group) and electron-accepting moieties, along with an extended π-conjugated system, can lead to enhanced NLO properties. researchgate.netnih.gov The calculated β₀ value for a molecule like 3-Methyl-1-phenyl-1H-pyrazol-5-amine can be compared to that of standard NLO materials, such as urea, to assess its potential for NLO applications. researchgate.netmdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their biological activity. nih.gov

Studies on pyrazole and pyrazoline derivatives have demonstrated their potential to inhibit various enzymes implicated in diseases like cancer and inflammation. Docking simulations provide insights into the binding affinities (often expressed as a docking score or binding energy in kcal/mol) and the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govekb.eg

α-Glucosidase and α-Amylase: These enzymes are key targets in the management of type 2 diabetes. Molecular docking studies on pyrazole derivatives have been performed to evaluate their potential as inhibitors. These simulations often reveal crucial hydrogen bonding and hydrophobic interactions with the amino acid residues in the active sites of these enzymes, explaining their inhibitory mechanism at a molecular level.

Cyclooxygenase-2 (COX-2): COX-2 is a major target for anti-inflammatory drugs. The pyrazole scaffold is a well-known pharmacophore present in selective COX-2 inhibitors. Docking studies of pyrazole analogues into the COX-2 active site (e.g., PDB: 3LN1, 1CX2) typically show that the ligand binds within the enzyme's hydrophobic channel, forming key hydrogen bonds with residues like Arg120 and Tyr355, which is critical for inhibitory activity.

c-Src Kinase: The Src family of protein tyrosine kinases are important targets in cancer therapy. Docking studies of pyrazole-containing compounds against the c-Src kinase domain (e.g., PDB: 2SRC) have been used to predict their inhibitory potential. These studies help in understanding how the pyrazole core and its substituents can occupy the ATP-binding pocket and interact with key residues to block the kinase activity. researchgate.net

PTGR2: While specific docking studies for 3-Methyl-1-phenyl-1H-pyrazol-5-amine against Prostaglandin Reductase 2 (PTGR2) are not extensively documented in the available literature, this computational approach remains a viable method to explore its potential inhibitory activity against this target. Such a study would involve docking the ligand into the PTGR2 active site to predict binding modes and affinities.

Table 4: Representative Molecular Docking Findings for Pyrazole Derivatives with Various Protein Targets

Target Protein PDB ID (Example) Predicted Binding Energy / Score (Range for Derivatives) Key Interacting Residues (Examples from Literature)
COX-2 1CX2, 3LN1 -7.4 to -11.3 kcal/mol Arg120, Tyr355, Ser530, Val523
c-Src Kinase 2SRC -6.0 to -8.5 kcal/mol Met341, Thr338, Leu273, Glu310
α-Glucosidase 3A4A, 2QMJ -7.0 to -9.5 kcal/mol Asp215, Glu277, Arg442, Asp352
α-Amylase 1HNY, 4W93 -6.5 to -9.0 kcal/mol Asp197, Glu233, Asp300, Trp59

| EGFR Tyrosine Kinase | 1M17 | -7.5 to -10.1 kcal/mol | Met793, Leu718, Thr790, Asp855 |

(Note: The binding energies and interacting residues are illustrative examples from studies on various pyrazole derivatives and may not represent the exact values for 3-Methyl-1-phenyl-1H-pyrazol-5-amine.)

Analysis of Hydrogen Bonding and π-Stacking Interactions

Non-covalent interactions such as hydrogen bonds and π-stacking are fundamental in determining the supramolecular architecture and properties of molecular crystals. In the case of pyrazole derivatives, these interactions play a significant role in their solid-state packing and can influence their biological activity.

Hydrogen Bonding: Computational studies on pyrazole-containing compounds frequently reveal the presence of various hydrogen bonds. For derivatives of 5-Methyl-3-phenyl-1H-pyrazol-1-amine, the primary amine group (-NH2) and the pyrazole nitrogen atoms are key sites for hydrogen bonding. The amine group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor.

In the crystal lattice of related pyrazole structures, molecules are often linked into complex networks through intermolecular hydrogen bonds. For instance, studies on similar pyrazole derivatives have shown the formation of sheets and other supramolecular assemblies through N—H···N and N—H···O hydrogen bonds, where applicable. nih.govnih.gov In the absence of a crystal structure specifically for this compound, theoretical calculations such as Density Functional Theory (DFT) can predict the preferred hydrogen bonding motifs. These calculations can elucidate the geometry and energy of these interactions, providing a detailed understanding of the forces governing molecular assembly. A DFT study on a related compound, 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, has been performed to optimize its geometry and predict NMR chemical shifts, indicating the utility of such methods for understanding the properties of this class of compounds. bohrium.comnih.gov

π-Stacking Interactions: The phenyl and pyrazole rings in this compound are aromatic systems capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial for the stability of many crystal structures.

A summary of potential intermolecular interactions in this compound based on studies of related compounds is presented in the table below.

Interaction TypeDonor/Acceptor GroupsPotential Role in Crystal Packing
Hydrogen BondingAmine (-NH2) as donor, Pyrazole N as acceptorFormation of chains, sheets, and 3D networks
π-StackingPhenyl and Pyrazole ringsStabilization of crystal lattice through parallel or offset stacking
C-H···π InteractionsC-H bonds and aromatic ringsContribution to overall crystal stability

Molecular Dynamics Simulations for Conformational Flexibility and Stability

The Automated Topology Builder (ATB) and Repository provides force field parameters for molecules like 3-Methyl-1-phenyl-1H-pyrazol-5-amine, which are essential for conducting MD simulations. Such simulations can explore the conformational landscape of the molecule by solving Newton's equations of motion for the atoms in the system.

Key aspects that can be investigated through MD simulations include:

Rotational Barriers: The energy barriers for rotation around the single bond connecting the phenyl and pyrazole rings can be calculated. This determines the degree of conformational freedom and the preferred dihedral angle between the two rings. In crystal structures of related compounds, this dihedral angle is observed to vary, suggesting that the molecule is flexible. nih.gov

Solvent Effects: MD simulations can be performed in various solvents to understand how the environment affects the conformational preferences and stability of the molecule.

Vibrational Analysis: The simulations can provide insights into the vibrational modes of the molecule, which can be correlated with experimental spectroscopic data.

By analyzing the trajectory of the atoms over time, one can identify the most stable conformations and the transitions between them. This information is crucial for understanding how the molecule might interact with biological targets or how it behaves in different environments.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential in drug discovery for optimizing lead compounds. These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. While specific computational SAR studies for this compound are not extensively documented, the general approach for pyrazole derivatives can be outlined.

Computational methods play a vital role in modern SAR studies. For a series of aminopyrazole derivatives, computational techniques can be used to calculate a variety of molecular descriptors, including:

Electronic Properties: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Properties: Molecular volume, surface area, and shape indices.

Hydrophobic Properties: LogP (partition coefficient).

These descriptors can then be used to build a QSAR model using statistical methods like multiple linear regression or machine learning algorithms. Such models can predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, 2D and 3D QSAR studies on 5-aminopyrazole derivatives have been conducted to understand their antioxidant and antitumor activities. nih.gov These studies can reveal which structural features are important for a particular biological activity. For example, a QSAR study might indicate that a specific substitution pattern on the phenyl ring leads to enhanced activity.

Molecular docking, another computational technique, is often used in conjunction with SAR studies. It predicts the preferred orientation of a molecule when bound to a receptor, allowing for the analysis of key interactions such as hydrogen bonds and hydrophobic contacts. This information can rationalize the observed SAR and guide the design of new molecules with improved binding affinity.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine and its derivatives will necessitate a shift towards greener and more efficient methodologies. Current synthetic routes often rely on harsh reagents and multi-step processes. Future research should prioritize the development of one-pot syntheses and the use of sustainable catalysts.

A promising approach involves the use of polyethylene glycol (PEG) as a recyclable and biodegradable solvent and catalyst. For instance, an eco-friendly method for synthesizing N-pyrazole amino chitosan has been developed using ceric ammonium nitrate (CAN) in PEG-400, achieving excellent yields in short reaction times. researchgate.netnih.gov This strategy could be adapted for the N-amination of pyrazole (B372694) rings with various amines. Another avenue is the development of photocatalytic methods for C-H amination, which could offer a direct and atom-economical route to N-aryl pyrazoles under mild conditions. acs.org

Key areas for future synthetic research include:

Catalyst Development: Exploring novel metal-based or organocatalysts to improve the regioselectivity of N-amination on the pyrazole ring.

Flow Chemistry: Implementing continuous flow reactors to enhance safety, scalability, and product consistency.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, a technique already proven effective for other pyrazole derivatives. nih.gov

Multicomponent Reactions: Designing one-pot, multicomponent reactions that combine simple starting materials to construct complex N-amino pyrazole derivatives in a single step, minimizing waste and improving efficiency. mdpi.com

Advanced Computational Design of Derivatives with Tuned Biological Activities

Computational chemistry offers a powerful toolkit for accelerating the discovery of novel N-amino pyrazole derivatives with tailored biological functions. Molecular docking and quantitative structure-activity relationship (QSAR) studies can predict the binding affinity of designed molecules to specific biological targets, thereby guiding synthetic efforts.

Future research should focus on creating comprehensive computational models for N-amino pyrazoles. Molecular docking studies can be employed to screen virtual libraries of derivatives against various protein targets, such as kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.gov For example, docking studies on other pyrazole derivatives have successfully identified potential inhibitors of receptor tyrosine kinases (like VEGFR-2) and protein kinases (like Aurora A and CDK2), providing a theoretical framework for designing new anticancer agents. nih.gov

Table 1: Examples of Computational Approaches for Pyrazole Derivatives

Computational MethodApplicationPotential Target for N-Amino PyrazolesReference
Molecular DockingPredicting binding modes and energiesKinases (e.g., EGFR, VEGFR-2), Topoisomerase II/IV nih.govnih.govalrasheedcol.edu.iq
ADME PredictionEvaluating pharmacokinetic propertiesCNS targets, orally available drugs alrasheedcol.edu.iq
DFT CalculationsOptimizing molecular structures and predicting electronic propertiesNovel materials, reactive intermediates nih.gov

Elucidation of Broader Biological Mechanisms and Unidentified Targets

The biological activities of pyrazole derivatives are vast, ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects. nih.gov However, the specific mechanisms of action for N-amino pyrazoles are largely unknown. A significant future direction is to move beyond preliminary screening and investigate the precise molecular pathways these compounds modulate.

Many pyrazole-containing drugs function as kinase inhibitors. nih.govhilarispublisher.com Future studies should investigate whether this compound and its analogs can inhibit specific kinases involved in cell signaling pathways critical for cancer cell proliferation, such as EGFR, BTK, and BRAF V600E. nih.gov Western blot analysis and kinase activity assays could confirm the inhibition of target proteins and downstream signaling events. researchgate.net

Furthermore, untargeted approaches like chemoproteomics could identify novel protein binding partners, potentially revealing entirely new mechanisms and therapeutic applications. The unique structural feature of the N-amino group may lead to interactions with targets not previously associated with the pyrazole scaffold.

Exploration of New Application Domains Beyond Traditional Medicinal Chemistry

While medicinal chemistry is a primary focus, the unique electronic and coordination properties of N-amino pyrazoles make them attractive candidates for other fields. Research should be expanded to explore their potential in materials science and agrochemistry.

In materials science , pyrazole derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments. nih.gov The nitrogen atoms in the pyrazole ring can coordinate with metal surfaces, forming a protective layer. The additional N-amino group in this compound could enhance this effect through stronger adsorption. Future work should involve electrochemical studies and surface morphological analysis to quantify the corrosion inhibition efficiency of these compounds on various metals like mild steel. nih.gov

In agrochemistry , the pyrazole core is present in numerous commercial pesticides and herbicides. orientjchem.orgorientjchem.org The N-amino functional group could be leveraged to develop a new generation of agrochemicals with novel modes of action, potentially overcoming existing resistance issues. Screening programs against various plant pathogens, insects, and weeds are necessary to uncover these potential applications.

Addressing Stereochemical and Regioisomeric Challenges in Synthesis and Biological Impact

The synthesis of pyrazoles often presents challenges related to stereochemistry and regioisomerism, which can have a profound impact on biological activity.

Regioisomerism: The N-amination of an unsymmetrical pyrazole can result in two different regioisomers. Developing synthetic methods that provide high regioselectivity is crucial. nih.gov Future work must focus on reactions that can selectively target the desired nitrogen atom, potentially through the use of directing groups or specific catalysts. It is also vital to develop robust analytical techniques to separate and unambiguously identify these isomers, as their biological profiles may differ significantly. nih.gov

Stereochemistry: Introducing a chiral center, particularly adjacent to the pyrazole core or on a substituent of the N-amino group, can lead to stereoisomers with distinct biological activities. nih.gov Future research should focus on developing asymmetric synthetic methods to produce enantiomerically pure N-amino pyrazole derivatives. researchgate.net This could involve using chiral auxiliaries, organocatalysts, or chiral metal complexes to control the stereochemical outcome of key reaction steps. nih.govresearchgate.net For example, stereoselective synthesis has been used to create potent pyrazole-based PDE4 inhibitors for treating inflammatory diseases. nih.gov Understanding how a specific stereoisomer interacts with its biological target is a critical step in designing more potent and selective therapeutic agents.

Q & A

Q. What are the established synthetic routes for 5-Methyl-3-phenyl-1H-pyrazol-1-amine?

The compound is commonly synthesized via cyclization of hydrazine derivatives with β-keto esters or through nucleophilic substitution reactions. Key steps include:

  • Cyclization : Reacting phenylhydrazine with ethyl acetoacetate to form the pyrazole core .
  • Substitution : Introducing substituents via nucleophilic displacement, such as using cyclopropanamine in the presence of copper catalysts (e.g., CuBr) and cesium carbonate as a base .
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) is often employed to isolate the product .

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

  • Spectroscopy : 1^1H and 13^13C NMR to identify proton and carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., observed [M+H]+^+ at m/z 215) .
  • X-ray Crystallography : For solid-state structure determination, as demonstrated for analogs like 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine .

Q. What are the common applications of this compound in biological research?

While direct studies on this compound are limited, structurally related pyrazoles exhibit:

  • Antimicrobial Activity : Evaluated via in vitro assays against bacterial strains (e.g., Staphylococcus aureus) .
  • Anticancer Potential : Analogs like diarylpyrazoles show antitubulin activity in sea urchin embryo assays and human cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability?

Challenges in scalability often arise from low regioselectivity or side reactions. Methodological improvements include:

  • Catalyst Screening : Testing copper(I) salts (e.g., CuBr) to enhance substitution efficiency .
  • Solvent-Free Conditions : Reducing reaction steps and improving atom economy, as seen in condensation reactions of pyrazolamines with aldehydes .
  • Process Control : Implementing real-time monitoring (e.g., HPLC) to track intermediate formation and adjust reaction parameters .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in bioactivity data (e.g., varying IC50_{50} values across studies) may stem from:

  • Assay Variability : Standardizing protocols (e.g., consistent cell lines, incubation times) .
  • Structural Modifications : Comparing activity across analogs (e.g., 5-(3,4-dimethoxyphenyl) derivatives) to identify critical substituents .
  • Mechanistic Studies : Using molecular docking to validate binding modes with targets like tubulin or bacterial enzymes .

Q. What computational approaches are used to predict the reactivity or binding affinity of this compound?

Advanced methods include:

  • Molecular Docking : Simulating interactions with biological targets (e.g., tubulin’s colchicine-binding site) using software like AutoDock .
  • DFT Calculations : Analyzing electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in substitution reactions .

Q. How can solubility challenges in pharmacological assays be addressed?

Poor aqueous solubility is a common hurdle. Strategies include:

  • Co-solvent Systems : Using DMSO-water mixtures (<1% DMSO) to maintain compound stability .
  • Prodrug Design : Introducing hydrophilic groups (e.g., phosphate esters) to the pyrazole core .
  • Nanoparticle Formulations : Encapsulating the compound in liposomes or polymeric carriers to enhance bioavailability .

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